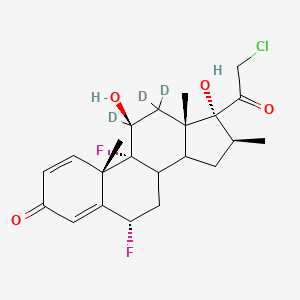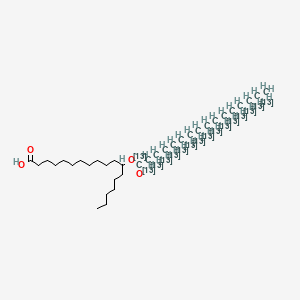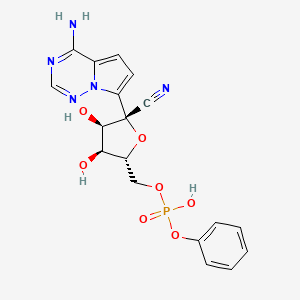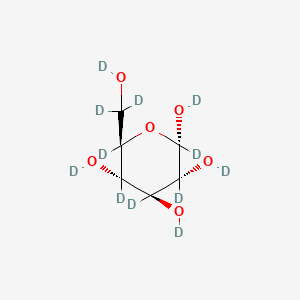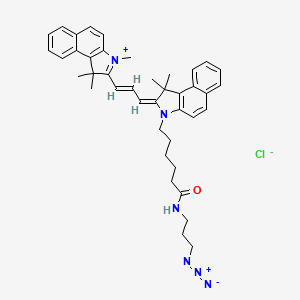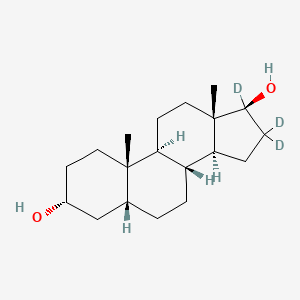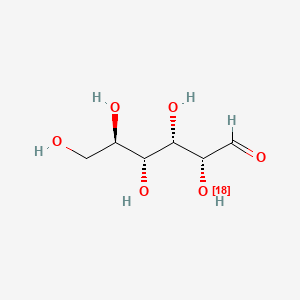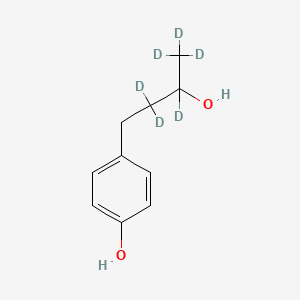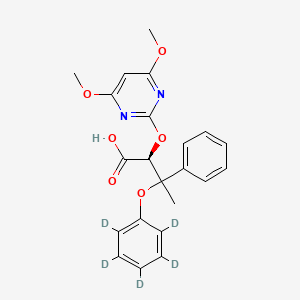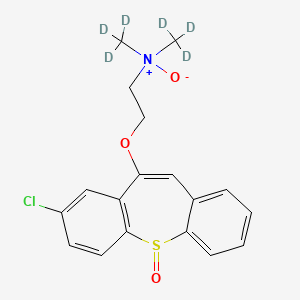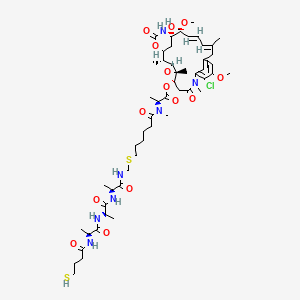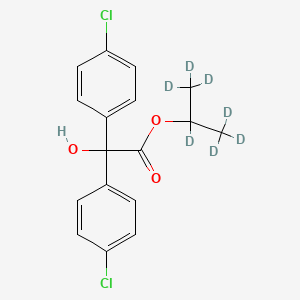
Chloropropylate-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloropropylate-d7 is a deuterated analog of Chloropropylate, a compound known for its use as an acaricide. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving mass spectrometry and metabolic tracing.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chloropropylate-d7 typically involves the deuteration of Chloropropylate. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas. The reaction conditions often require a catalyst such as palladium on carbon and a solvent like ethanol. The reaction is carried out under a deuterium atmosphere at elevated temperatures and pressures to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors capable of handling high pressures and temperatures. The deuterium gas used in the process is often sourced from specialized suppliers to ensure high purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
Chloropropylate-d7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or potassium cyanide in ethanol.
Major Products Formed
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products are alcohols.
Substitution: The major products include substituted chloropropylate derivatives.
Aplicaciones Científicas De Investigación
Chloropropylate-d7 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in mass spectrometry to study reaction mechanisms and metabolic pathways.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the development of new pesticides and acaricides with improved efficacy and safety profiles.
Mecanismo De Acción
The mechanism of action of Chloropropylate-d7 involves its interaction with specific molecular targets, primarily enzymes involved in metabolic pathways. The deuterium labeling allows for precise tracking of the compound’s distribution and metabolism within biological systems. This helps in understanding the pathways and mechanisms by which this compound exerts its effects.
Comparación Con Compuestos Similares
Similar Compounds
Chlorobenzilate: Another acaricide with similar chemical properties but without deuterium labeling.
Chloropropylate: The non-deuterated analog of Chloropropylate-d7.
Benzilic acid derivatives: Compounds with similar structural features and applications.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The deuterium atoms make it easier to trace and study the compound’s behavior in complex biological systems, offering insights that are not possible with non-deuterated analogs.
Propiedades
Fórmula molecular |
C17H16Cl2O3 |
|---|---|
Peso molecular |
346.3 g/mol |
Nombre IUPAC |
1,1,1,2,3,3,3-heptadeuteriopropan-2-yl 2,2-bis(4-chlorophenyl)-2-hydroxyacetate |
InChI |
InChI=1S/C17H16Cl2O3/c1-11(2)22-16(20)17(21,12-3-7-14(18)8-4-12)13-5-9-15(19)10-6-13/h3-11,21H,1-2H3/i1D3,2D3,11D |
Clave InChI |
AXGUBXVWZBFQGA-UENXPIBQSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)C(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O |
SMILES canónico |
CC(C)OC(=O)C(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


